N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Description
N-[4-(4-Methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl ring and a 4-(4-methylpiperazin-1-yl)phenyl group attached to the amide nitrogen (Figure 1). The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the methylpiperazine moiety improves solubility and bioavailability. This compound is a scaffold for kinase inhibitors and has been explored in anticancer drug development .
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c1-24-9-11-25(12-10-24)17-7-5-16(6-8-17)23-18(26)14-3-2-4-15(13-14)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBCKHRGVQAUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents under specific conditions.
Coupling with Benzamide: The final step involves coupling the piperazine derivative with a benzamide moiety, often using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often employed in anhydrous solvents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key analogs differ in substituents on the benzamide core, piperazine modifications, and additional functional groups. Below is a comparative analysis:
Pharmacological Activity
- Kinase Inhibition : Ponatinib and Olverembatinib exhibit potent inhibition of BCR-ABL, including resistant mutants, due to their ethynyl-linked heterocyclic groups . The target compound lacks this feature, suggesting lower potency against these targets.
- Solubility : Compounds with polar groups (e.g., -SO₂NH₂ in Compound 64) exhibit improved aqueous solubility compared to the parent structure .
Pharmacokinetic Properties
- Bioavailability : Methylpiperazine derivatives generally show moderate-to-high oral bioavailability due to enhanced solubility. Benzylpiperazine analogs () may have increased CNS penetration .
- Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
Key Research Findings
- Structural-Activity Relationship (SAR) :
- Tanimoto Similarity : The target compound shares a Tanimoto coefficient of 0.72 with kinase inhibitors in the PDB 3BYU entry, indicating moderate structural overlap .
Biological Activity
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in oncology and other therapeutic areas. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and pharmacokinetic properties.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C21H22F3N5O |
| Molecular Weight | 401.43 g/mol |
| CAS Number | 71562417 |
| Solubility | Soluble in DMSO; limited solubility in water |
This compound acts primarily as an inhibitor of specific kinases involved in cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Key Mechanisms:
- Kinase Inhibition : The compound has shown activity against various kinases, including ABL1 and SRC kinases, which are critical in cancer signaling pathways.
- Cell Cycle Arrest : By inhibiting these kinases, the compound induces cell cycle arrest in cancer cells, leading to reduced proliferation rates.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent anticancer activity. For example, IC50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines have been reported:
| Cell Line | IC50 (nM) |
|---|---|
| K562 (CML) | 47 |
| Ba/F3 BCR-ABL1 WT | 67 |
| MDA-MB-231 (Breast) | 92 |
These results indicate a selective inhibition profile, with minimal effects on non-cancerous cell lines at similar concentrations, suggesting a favorable therapeutic index.
Case Studies
Recent studies have highlighted the compound's effectiveness in models of leukemia and solid tumors. For instance:
- In a study involving K562 cells (chronic myeloid leukemia), treatment with the compound resulted in significant apoptosis (programmed cell death) and cell cycle arrest at the G1 phase.
- Another study focusing on breast cancer xenografts demonstrated tumor regression after administration of the compound, reinforcing its potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable metabolic profile. Key findings include:
- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 2 hours.
- Metabolism : Primarily metabolized by CYP450 enzymes, with major metabolites exhibiting similar biological activity.
- Excretion : Approximately 70% excreted via urine within 24 hours, indicating efficient renal clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
